Resolvin E1-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

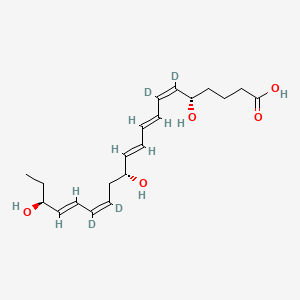

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18S)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18-,19+/m0/s1/i5D,7D,9D,13D |

InChI Key |

AOPOCGPBAIARAV-QLBRDRFESA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C/[C@H](CC)O)/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Resolvin E1-d4: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Chemical Structure, and Experimental Protocols of Resolvin E1-d4 for Researchers, Scientists, and Drug Development Professionals.

Resolvin E1-d4 (RvE1-d4) is the deuterated analogue of Resolvin E1 (RvE1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Due to its isotopic labeling, RvE1-d4 serves as an essential internal standard for the accurate quantification of endogenous RvE1 in biological samples using mass spectrometry-based techniques.[1] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to Resolvin E1-d4 and its parent compound, Resolvin E1.

Core Data Presentation

The following table summarizes the key quantitative data for Resolvin E1 and its deuterated form, Resolvin E1-d4.

| Property | Resolvin E1 (RvE1) | Resolvin E1-d4 (RvE1-d4) |

| Formal Name | 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid | 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic-6,7,14,15-d4 acid |

| CAS Number | 552830-51-0 | 2714040-94-3[3] |

| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₂₆D₄O₅[1] |

| Molecular Weight | 350.5 g/mol | 354.5 g/mol |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄) |

| λmax | 272 nm | 272 nm |

| Solubility (Ethanol) | 50 mg/mL | 50 mg/mL |

| SMILES | CC--INVALID-LINK--/C=C/C=C\C--INVALID-LINK--/C=C/C=C/C=C--INVALID-LINK--CCCC(=O)O | CC--INVALID-LINK--/C=C/C([2H])=C([2H])\C--INVALID-LINK--/C=C/C=C/C([2H])=C([2H])--INVALID-LINK--CCCC(O)=O |

Chemical Structure

Resolvin E1 is a trihydroxy-substituted eicosapentaenoic acid. Its stereochemistry has been fully assigned as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. The deuterated form, Resolvin E1-d4, has four deuterium atoms incorporated at the 6, 7, 14, and 15 positions. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry.

Signaling Pathways of Resolvin E1

Resolvin E1 exerts its potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). Upon binding, it initiates a signaling cascade that leads to the attenuation of inflammatory responses and the promotion of tissue repair. The binding of RvE1 to ChemR23 can lead to the phosphorylation of downstream targets such as Akt and extracellular signal-regulated kinase (ERK). This signaling pathway ultimately inhibits the activation of the pro-inflammatory transcription factor NF-κB and enhances macrophage phagocytosis of apoptotic cells and debris.

References

Resolvin E1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory and pro-resolving actions of RvE1. It details its interactions with specific G protein-coupled receptors, the subsequent downstream signaling cascades, and its diverse cellular effects. This guide also includes a summary of key quantitative data, detailed experimental protocols for studying its mechanism of action, and visual representations of its signaling pathways. Information regarding the mechanism of action of deuterated forms of Resolvin E1 is not available in the current scientific literature. Deuterated analogs of lipid mediators are most commonly utilized as internal standards in mass spectrometry-based analyses for accurate quantification of their non-deuterated counterparts.

Introduction

Inflammation is a fundamental protective response to infection or tissue injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is now understood to be an active, coordinated process mediated by a superfamily of endogenous lipid mediators, the SPMs, which include resolvins, lipoxins, protectins, and maresins. Resolvin E1 (RvE1) is a prominent member of the E-series resolvins, biosynthesized from EPA via the sequential actions of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in cellular interactions, for instance between endothelial cells and leukocytes.[1][2] RvE1 exhibits potent bioactions, including the inhibition of leukocyte infiltration, stimulation of macrophage phagocytosis of apoptotic cells and debris, and the reduction of pro-inflammatory cytokine production.[3][4][5]

Mechanism of Action: Receptor Engagement and Downstream Signaling

RvE1 exerts its biological functions by binding to and activating specific G protein-coupled receptors (GPCRs) expressed on various immune and non-immune cells. The two primary receptors for RvE1 are ChemR23 (also known as chemokine-like receptor 1, CMKLR1) and BLT1 (leukotriene B4 receptor 1).

ChemR23: The Pro-Resolving Receptor

ChemR23 is a high-affinity receptor for RvE1, primarily expressed on monocytes, macrophages, and dendritic cells. The binding of RvE1 to ChemR23 initiates a cascade of intracellular signaling events that collectively promote the resolution of inflammation.

-

Inhibition of NF-κB Signaling: A key anti-inflammatory action of RvE1 mediated through ChemR23 is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Upon activation by pro-inflammatory stimuli like TNF-α, the NF-κB signaling cascade is triggered, leading to the transcription of numerous pro-inflammatory genes. RvE1, by activating ChemR23, attenuates TNF-α-induced NF-κB activation.

-

Activation of PI3K/Akt and ERK/MAPK Pathways: RvE1 binding to ChemR23 also stimulates the phosphorylation and activation of protein kinase B (Akt) via the phosphatidylinositol 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) of the mitogen-activated protein kinase (MAPK) family. These pathways are implicated in various cellular processes, including cell survival, proliferation, and the enhancement of phagocytosis.

BLT1: A Dual Role in Modulating Leukocyte Activity

The leukotriene B4 (LTB4) receptor, BLT1, is a high-affinity receptor for the potent pro-inflammatory chemoattractant LTB4 and is predominantly expressed on neutrophils. RvE1 also binds to BLT1, but with a lower affinity compared to LTB4, and acts as a partial agonist or antagonist. This interaction is a critical component of RvE1's ability to dampen acute inflammation.

-

Inhibition of Neutrophil Infiltration: By binding to BLT1, RvE1 competitively inhibits the pro-inflammatory signaling induced by LTB4. This leads to a reduction in neutrophil chemotaxis, adhesion, and transmigration to sites of inflammation.

-

Attenuation of Pro-inflammatory Signaling: RvE1's interaction with BLT1 can also lead to the attenuation of LTB4-induced NF-κB activation and calcium mobilization in leukocytes.

Cellular and Physiological Effects of Resolvin E1

The activation of ChemR23 and modulation of BLT1 signaling by RvE1 translate into a range of beneficial cellular and physiological effects that collectively promote the resolution of inflammation and a return to tissue homeostasis.

-

Inhibition of Leukocyte Recruitment: RvE1 is a potent inhibitor of polymorphonuclear leukocyte (PMN) infiltration into inflamed tissues. It achieves this by inhibiting transendothelial migration and promoting the shedding of L-selectin, an adhesion molecule on the surface of leukocytes.

-

Enhancement of Phagocytosis: RvE1 stimulates the phagocytic activity of macrophages, enhancing the clearance of apoptotic neutrophils (efferocytosis), cellular debris, and pathogens. This non-phlogistic clearance is a hallmark of inflammation resolution.

-

Modulation of Cytokine and Chemokine Production: RvE1 skews the cytokine profile at the site of inflammation from pro-inflammatory to anti-inflammatory. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12, while in some contexts, it can promote the production of anti-inflammatory cytokines like IL-10.

-

Tissue Protection and Repair: Beyond its direct anti-inflammatory and pro-resolving actions, RvE1 has been shown to have tissue-protective and pro-reparative effects in various models of inflammatory disease, including periodontitis, colitis, and cardiovascular injury.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of Resolvin E1 with its receptors and its biological activities.

| Parameter | Receptor | Cell Type/System | Value | Reference |

| Binding Affinity (Kd) | ChemR23 | Recombinant human ChemR23 | 11.3 ± 5.4 nM | |

| BLT1 | Recombinant human BLT1 | 45 nM | ||

| BLT1 | Human PMN membrane fractions | 48.3 nM | ||

| EC50 | ChemR23 | ChemR23-transfected cells (NF-κB inhibition) | ~1.0 nM |

Table 1: Receptor Binding Affinities and Effective Concentrations of Resolvin E1.

| Experimental Model | RvE1 Concentration/Dose | Observed Effect | Reference |

| Zymosan-induced peritonitis (mouse) | 100 ng per mouse | ~50% reduction in leukocyte infiltration | |

| Macrophage phagocytosis of zymosan (in vitro) | 0.1 nM | Significant enhancement of phagocytosis | |

| TNF-α-induced NF-κB activation (in vitro) | 0.1 - 100 nM | Concentration-dependent inhibition | |

| Akt phosphorylation (ChemR23-transfected CHO cells) | 0.01 - 100 nM | Dose-dependent increase in phosphorylation |

Table 2: In Vivo and In Vitro Bioactivities of Resolvin E1.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of Resolvin E1.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of Resolvin E1 for its receptors (ChemR23 and BLT1).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with human ChemR23 or BLT1.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

Incubate a fixed concentration of radiolabeled RvE1 (e.g., [³H]RvE1) with the cell membrane preparation in the presence of increasing concentrations of unlabeled RvE1 (for competition binding).

-

Incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Macrophage Phagocytosis Assay

Objective: To assess the effect of Resolvin E1 on the phagocytic capacity of macrophages.

Methodology:

-

Macrophage Isolation and Culture:

-

Isolate primary macrophages from peritoneal lavage or bone marrow of mice, or use a macrophage-like cell line (e.g., THP-1).

-

Plate the cells in a multi-well plate and allow them to adhere.

-

-

Treatment with Resolvin E1:

-

Pre-incubate the macrophages with varying concentrations of RvE1 or vehicle control for a specified time (e.g., 15-30 minutes).

-

-

Phagocytosis Induction:

-

Add fluorescently labeled particles (e.g., FITC-labeled zymosan or E. coli) to the macrophage cultures.

-

Incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.

-

-

Quenching of Extracellular Fluorescence:

-

Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.

-

-

Quantification:

-

Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

-

Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

-

NF-κB Activation Assay

Objective: To determine the inhibitory effect of Resolvin E1 on NF-κB activation.

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line that expresses the RvE1 receptor of interest (e.g., HEK293 cells transfected with ChemR23).

-

Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).

-

-

Treatment and Stimulation:

-

Pre-treat the cells with different concentrations of RvE1 or vehicle.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α.

-

-

Reporter Gene Assay:

-

After a suitable incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).

-

Calculate the percentage of inhibition of NF-κB activation by RvE1.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of Resolvin E1 and a typical experimental workflow for studying its effects on phagocytosis.

Caption: Signaling pathways of Resolvin E1 through its receptors ChemR23 and BLT1.

Caption: A typical experimental workflow for a macrophage phagocytosis assay.

Conclusion

Resolvin E1 is a key endogenous mediator that actively orchestrates the resolution of inflammation. Its multifaceted mechanism of action, involving dual receptor engagement and the modulation of critical intracellular signaling pathways, underscores its therapeutic potential for a wide range of inflammatory diseases. By inhibiting leukocyte infiltration, enhancing the clearance of cellular debris, and dampening pro-inflammatory signaling, RvE1 promotes a return to tissue homeostasis. Further research into the clinical applications of RvE1 and the development of stable analogs holds significant promise for the future of anti-inflammatory and pro-resolving therapies. While deuterated forms of RvE1 are valuable tools for its quantification, there is currently no evidence to suggest they possess a distinct mechanism of action.

References

- 1. Combination of resolvin E1 and lipoxin A4 promotes the resolution of pulpitis by inhibiting NF-κB activation through upregulating sirtuin 7 in dental pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of resolvin D5 on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Resolvins: EPA and DHA Derivatives Can Be Useful in the Prevention and Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Endogenous Eicosapentaenoic Acid and Docosahexaenoic Acid-Derived Resolvins in Systemic Sclerosis [frontiersin.org]

Biological functions of E-series resolvins in inflammation

An In-Depth Technical Guide to the Biological Functions of E-Series Resolvins in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). Among these, the E-series resolvins (RvEs), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), are potent agonists that actively terminate the inflammatory response and promote a return to tissue homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, mechanisms of action, and core biological functions of Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4). We detail their interactions with specific G-protein coupled receptors, delineate their downstream signaling pathways, present quantitative data on their bioactions, and describe key experimental protocols for their study.

Biosynthesis of E-Series Resolvins

E-series resolvins are biosynthesized from their precursor, eicosapentaenoic acid (EPA), through sequential enzymatic reactions involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes.[1] The initial step often involves the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE).[2][3]

-

Resolvin E1 (RvE1) and Resolvin E2 (RvE2): The biosynthesis of RvE1 and RvE2 is initiated by acetylated COX-2 or CYP450, which converts EPA to 18R-HEPE.[1][3] This intermediate is then processed by the 5-lipoxygenase (5-LOX) pathway in leukocytes. 5-LOX converts 18R-HEPE into an unstable 5S-hydroperoxy-18R-HEPE intermediate. This intermediate can either be reduced to form RvE2 (5S,18R-dihydroxy-eicosapentaenoic acid) or converted to a 5S,6S-epoxide, which is then hydrolyzed to form RvE1 (5S,12R,18R-trihydroxy-eicosapentaenoic acid).

-

Resolvin E3 (RvE3): RvE3 (17,18-dihydroxyeicosapentaenoic acid) is generated from EPA via the 12/15-lipoxygenase pathway, a pathway prominent in eosinophils.

-

Resolvin E4 (RvE4): RvE4 (5S,15S-dihydroxy-eicosapentaenoic acid) is a more recently identified member, biosynthesized from EPA under conditions of physiologic hypoxia.

Caption: Biosynthesis pathways for key E-series resolvins from EPA.

Mechanisms of Action: Receptors and Signaling

E-series resolvins exert their potent pro-resolving functions by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of immune cells.

Key Receptors

-

ChemR23 (ERV1/CMKLR1): This is a primary receptor for RvE1. It is expressed on monocytes and is particularly upregulated on pro-inflammatory M1 macrophages, but not on anti-inflammatory M2 macrophages. RvE1 binding to ChemR23 is crucial for mediating its effects on macrophages, such as enhancing phagocytosis and repolarizing M1 macrophages toward a resolution phenotype. RvE2 also stereoselectively activates ChemR23.

-

BLT1 (Leukotriene B4 Receptor 1): RvE1 also interacts with BLT1, the high-affinity receptor for the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4). RvE1 acts as a partial agonist or functional antagonist at this receptor. By binding to BLT1, RvE1 dampens LTB4-induced signaling, thereby inhibiting neutrophil chemotaxis and activation. RvE3 has also been shown to antagonistically interact with BLT1.

-

GPR32: While primarily identified as a receptor for D-series resolvins like RvD1, some studies suggest potential cross-talk or shared signaling components, though its role in E-series resolvin signaling is less defined.

Downstream Signaling Pathways

Activation of these receptors initiates intracellular signaling cascades that orchestrate the resolution of inflammation.

-

Inhibition of NF-κB Signaling: A central mechanism for the anti-inflammatory action of RvE1 is the inhibition of the nuclear factor-κB (NF-κB) pathway. Upon binding to ChemR23, RvE1 attenuates TNF-α-mediated NF-κB activation, a key transcription factor for many pro-inflammatory cytokines. This leads to a reduction in the production of cytokines like TNF-α, IL-6, and IL-1β.

-

PI3K/Akt and ERK/MAPK Pathways: RvE1 binding to ChemR23 stimulates the phosphorylation of Akt and ribosomal protein S6 through a phosphatidylinositol 3-kinase (PI3K)-dependent pathway. This signaling cascade is linked to the enhancement of macrophage phagocytosis. The ERK/MAPK pathway is also involved, as its inhibition can block RvE1-enhanced phagocytosis.

-

Calcium Mobilization: RvE1 can partially induce and subsequently block LTB4-stimulated intracellular calcium mobilization, consistent with its antagonistic action at the BLT1 receptor.

Caption: RvE1 signals via ChemR23 to boost phagocytosis and BLT1 to block inflammation.

Core Biological Functions in Inflammation

E-series resolvins orchestrate a multi-pronged approach to actively resolve inflammation.

Regulation of Leukocyte Trafficking and Function

A cardinal sign of acute inflammation is the infiltration of neutrophils (PMNs) into tissue. E-series resolvins are potent regulators of this process.

-

Inhibition of Neutrophil Infiltration: RvE1, RvE2, RvE3, and 18-deoxy-RvE3 all potently inhibit or stop PMN infiltration in various in vivo models of inflammation, such as zymosan-induced peritonitis. RvE1 reduces PMN transendothelial migration, a critical step in entering inflamed tissue.

-

Modulation of Neutrophil Apoptosis: RvE1 can promote phagocytosis-induced apoptosis in neutrophils, which is a key step for their clearance from the inflammatory site.

-

Downregulation of Adhesion Molecules: RvE2 has been shown to rapidly downregulate the surface expression of integrins on human leukocytes, which are essential for their adhesion to the endothelium and subsequent migration.

Enhancement of Phagocytosis and Efferocytosis

The clearance of apoptotic cells (efferocytosis), cellular debris, and microbes by phagocytes, particularly macrophages, is a hallmark of successful resolution.

-

Stimulation of Macrophage Phagocytosis: RvE1, RvE2, and RvE4 all enhance the phagocytic capacity of macrophages. RvE1 stimulates macrophages to ingest apoptotic PMNs, zymosan particles, and bacteria. This action is mediated primarily through the ChemR23 receptor.

-

Repolarization of Macrophages: RvE1 promotes the repolarization of pro-inflammatory M1 macrophages toward a non-phlogistic, pro-resolving phenotype. This shift is characterized by increased phagocytic activity and a switch in cytokine production.

Modulation of Cytokine and Chemokine Production

E-series resolvins actively reprogram the local cytokine environment from pro-inflammatory to pro-resolving.

-

Suppression of Pro-inflammatory Cytokines: RvE1 and RvD1 decrease the LPS-induced gene expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β in microglial cells. In models of autoimmune hepatitis, RvD1 and RvE1 significantly reduced serum levels of TNF-α, IFN-γ, IL-2, IL-1β, and IL-6.

-

Stimulation of Anti-inflammatory Cytokines: RvE2 enhances the production of the anti-inflammatory cytokine IL-10 by human macrophages. This contributes to dampening the inflammatory response.

-

Regulation of the IL-23/IL-17 Axis: In a model of allergic airway inflammation, RvE1, RvE2, and RvE3 suppressed IL-23 release from dendritic cells. RvE3 administration in vivo reduced levels of both IL-23 and the downstream pro-inflammatory cytokine IL-17A, highlighting a key mechanism in controlling allergic responses.

Quantitative Data on E-Series Resolvin Bioactions

The following tables summarize key quantitative data from experimental studies, demonstrating the potency of E-series resolvins.

Table 1: Effects of E-Series Resolvins on Leukocyte Functions

| Resolvin | Concentration | Cell Type / Model | Effect | Percent Change / Value | Citation |

|---|---|---|---|---|---|

| RvE1 | 0.01-100 nM | Human ChemR23-CHO cells | Dose-dependent phosphorylation of Akt | - | |

| RvE1 | 100 nM | Human Macrophages | Stimulated zymosan uptake | 95 ± 27% increase vs. vehicle | |

| RvE1 | 10 nM | Human M1 Macrophages | Increased IL-10 transcription | Not specified | |

| RvE1 | 100 ng (i.v.) | Murine Peritonitis (BLT1-/-) | Reduced PMN infiltration (BLT1-dependent) | Sharply reduced effect in KO | |

| RvE1 | 1.0 µg (i.v.) | Murine Peritonitis (BLT1-/-) | Reduced PMN infiltration (BLT1-independent) | Significant reduction | |

| RvE2 | 1-10 nM | Human Neutrophils | Regulates chemotaxis | Not specified | |

| RvE2 | 1-10 nM | Human Macrophages | Enhances phagocytosis | ~20-40% enhancement | |

| RvE2 | 100 nM | Human Macrophages | Enhances LPS-induced IL-10 production | ~175% increase vs. LPS alone | |

| RvE3 | 1 µ g/mouse | Murine Allergic Airway Inflammation | Reduction in total BALF leukocytes | ~50% reduction vs. vehicle |

| RvE3 | 1 µ g/mouse | Murine Allergic Airway Inflammation | Reduction in BALF eosinophils | ~60% reduction vs. vehicle | |

Table 2: Receptor Binding and Signaling Parameters

| Ligand | Receptor | Cell / System | Parameter | Value | Citation |

|---|---|---|---|---|---|

| RvE1 | BLT1 | Recombinant human BLT1 | Binding Affinity (Kd) | 45 nM | |

| RvE1 | Human PMN membranes | Human PMNs | Binding Affinity (Kd) | 48.3 nM |

| RvE2 | Leukocyte GPCRs | Human Neutrophils | Binding Affinity (Kd) | 24.7 ± 10.1 nM | |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of lipid mediators. Below are outlines of commonly cited experimental protocols.

Zymosan-Induced Peritonitis in Mice

This is a classic self-resolving inflammation model used to study the in vivo effects of pro-resolving mediators.

-

Objective: To assess the ability of a compound to reduce leukocyte infiltration and promote resolution.

-

Methodology:

-

Induction: Male FVB mice (6-8 weeks old) are administered zymosan A (1 mg/mL in sterile saline) via intraperitoneal (i.p.) injection to induce peritonitis.

-

Treatment: Test compounds (e.g., RvE1 at 100 ng) or vehicle (saline) are administered intravenously (i.v.) or i.p. at a specified time relative to zymosan challenge (e.g., concurrently or during the resolution phase).

-

Exudate Collection: At predetermined time points (e.g., 4, 12, 24 hours), mice are euthanized. The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA.

-

Cellular Analysis: The peritoneal lavage fluid is collected. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by flow cytometry using cell-specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Mediator Analysis (Lipidomics): Exudates can be subjected to solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of resolvins, leukotrienes, and prostaglandins.

-

-

Key Readouts: Total number of infiltrating leukocytes, number of PMNs, number of macrophages, and levels of inflammatory/pro-resolving mediators.

Caption: Standard workflow for evaluating resolvin efficacy in a murine peritonitis model.

Macrophage Phagocytosis Assay (In Vitro)

This assay quantifies the effect of resolvins on the phagocytic capacity of macrophages.

-

Objective: To measure the enhancement of phagocytosis of particles (e.g., zymosan, apoptotic cells) by macrophages.

-

Methodology:

-

Cell Culture: Human peripheral blood monocytes are isolated and differentiated into macrophages over 5-7 days, or a macrophage cell line (e.g., J774A.1) is used. Cells are plated in multi-well plates.

-

Particle Preparation: Zymosan A particles are opsonized with serum and labeled with a fluorescent dye (e.g., FITC). Alternatively, human neutrophils are isolated and induced to undergo apoptosis (e.g., by UV irradiation) and then fluorescently labeled.

-

Treatment: Macrophages are pre-incubated with various concentrations of a resolvin (e.g., RvE1 at 0.1-100 nM) or vehicle for a short period (e.g., 15-30 minutes) at 37°C.

-

Phagocytosis: Labeled particles are added to the macrophage cultures and incubated for a set time (e.g., 30-60 minutes) to allow for phagocytosis.

-

Quenching and Washing: The reaction is stopped by placing the plate on ice. Extracellular fluorescence is quenched using a quenching agent like trypan blue. Non-ingested particles are removed by washing.

-

Quantification: The amount of phagocytosis is quantified by measuring the fluorescence intensity using a plate reader or by analyzing the percentage of fluorescent cells and the mean fluorescence intensity per cell using flow cytometry.

-

-

Key Readouts: Percent of phagocytosing cells, phagocytic index (number of particles per cell).

Conclusion

The E-series resolvins are a family of potent, endogenous lipid mediators that are central to the active resolution of inflammation. Through specific GPCRs like ChemR23 and BLT1, they execute a program that halts neutrophil infiltration, switches cytokine profiles from pro- to anti-inflammatory, and enhances the clearance of cellular debris by macrophages. These multifaceted and potent actions underscore their significant therapeutic potential for a wide range of human diseases underpinned by excessive or non-resolving inflammation. A deep understanding of their biological functions and signaling pathways, facilitated by robust experimental models, is critical for the development of novel resolvin-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Resolvin E1

An In-Depth Technical Guide to the Discovery and History of Resolvin E1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of inflammation, once considered a passive process, is now understood to be an active, highly orchestrated program mediated by a superfamily of specialized pro-resolving mediators (SPMs). Among the first of these to be identified was Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Its discovery, spearheaded by the laboratory of Dr. Charles N. Serhan, marked a paradigm shift in our understanding of inflammatory diseases and opened new avenues for therapeutic intervention.[1][2][3] RvE1 actively promotes the return to tissue homeostasis by halting neutrophil infiltration, stimulating the clearance of apoptotic cells and debris by macrophages, and downregulating pro-inflammatory signaling cascades.[4][5] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of RvE1, supported by key experimental data, detailed protocols, and signaling pathway diagrams.

Discovery and Structural Elucidation

The journey to discover RvE1 began with the hypothesis that the resolution of acute inflammation was not merely the dilution of pro-inflammatory signals but an active, programmed response. Researchers in the Serhan lab utilized a systems approach, employing a self-limited murine dorsal air pouch model of inflammation. By injecting zymosan A to induce an inflammatory response and then collecting the resolving exudates over time, they used liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics to identify novel bioactive molecules that appeared during the resolution phase.

This led to the identification of a new family of mediators derived from omega-3 fatty acids, which were named "resolvins" to denote their role as "resolution phase interaction products". The first E-series resolvin identified, Resolvin E1, was found to be a potent regulator of leukocyte trafficking. Through meticulous analysis, its complete stereochemistry was determined to be 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid . This structure and its potent bioactions were subsequently confirmed by total organic synthesis.

Biosynthesis of Resolvin E1

RvE1 is synthesized through several distinct pathways, most notably a transcellular process that often involves the action of aspirin.

Aspirin-Triggered Transcellular Biosynthesis

This is the canonical pathway for RvE1 generation, involving a crucial interaction between endothelial cells and leukocytes.

-

Endothelial Cell Activation : In vascular endothelial cells, the enzyme cyclooxygenase-2 (COX-2), when acetylated by aspirin, gains a new function. Instead of producing prostaglandins, it converts EPA into 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE), which is rapidly reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).

-

Transcellular Intermediate Transfer : The 18R-HEPE is released from the endothelial cells.

-

Leukocyte Conversion : Nearby activated leukocytes, particularly neutrophils, take up the 18R-HEPE. The leukocyte 5-lipoxygenase (5-LOX) enzyme then converts 18R-HEPE into a key 5(6)-epoxide intermediate.

-

Final Hydrolysis : The enzyme leukotriene A4 hydrolase (LTA4H) within the leukocyte hydrolyzes the epoxide to form the final, active RvE1 molecule.

Aspirin-Independent and Alternative Pathways

RvE1 can also be generated in the absence of aspirin. These pathways involve:

-

Cytochrome P450 enzymes , which can produce the 18R-HEPE precursor.

-

Microbial biosynthesis , as certain microorganisms like Candida albicans can convert exogenous EPA into RvE1.

-

18S-Resolvin E1 Pathway : Aspirin-acetylated COX-2 can also produce 18S-HEPE from EPA, which is then converted by 5-LOX and LTA4H into 18S-RvE1, an epimer with potent, non-phlogistic, and pro-resolving actions similar to RvE1.

Mechanism of Action and Cellular Signaling

RvE1 exerts its pro-resolving effects by engaging specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily ChemR23 and BLT1.

ChemR23 (ERV1/CMKLR1) Receptor Signaling

ChemR23 is expressed on monocytes, macrophages, and dendritic cells and is considered the primary receptor for RvE1, for which it is a full agonist. Activation of ChemR23 initiates several key anti-inflammatory and pro-resolving cascades:

-

Inhibition of NF-κB : RvE1 is a potent inhibitor of TNF-α-induced activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.

-

Activation of Pro-survival/Phagocytic Pathways : RvE1 stimulates the phosphorylation of Akt (via PI3K) and the downstream ribosomal protein S6, a key regulator of protein synthesis. This pathway is crucial for enhancing macrophage phagocytosis of apoptotic neutrophils and microbial particles.

-

MAPK Signaling : RvE1 also triggers the phosphorylation of ERK MAP kinase.

BLT1 Receptor Modulation

The BLT1 receptor is the high-affinity receptor for the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4). RvE1 also binds to BLT1, which is highly expressed on neutrophils, but acts as a partial agonist or functional antagonist. This interaction serves to:

-

Dampen LTB4 Signaling : By competing with LTB4, RvE1 reduces the pro-inflammatory signals that drive neutrophil infiltration and activation.

-

Attenuate NF-κB : RvE1 attenuates LTB4-induced NF-κB activation in cells expressing BLT1.

-

Modulate Calcium Flux : RvE1 can partially induce calcium mobilization but, more importantly, blocks the robust calcium influx subsequently stimulated by LTB4.

This dual-receptor mechanism allows RvE1 to simultaneously "turn on" resolution programs via ChemR23 and "turn off" pro-inflammatory signals via BLT1.

Key Experimental Data and Protocols

The biological functions of RvE1 have been characterized through a series of rigorous in vitro and in vivo experiments.

Quantitative In Vitro Data

The interactions of RvE1 with its receptors and its cellular effects have been quantified in numerous studies.

Table 1: Key Quantitative Data for Resolvin E1 Receptor Interactions and Cellular Actions

| Parameter | System | Value | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | [3H]RvE1 to human PMN membranes | 48.3 nM | |

| Binding Affinity (Kd) | [3H]RvE1 to recombinant human BLT1 | 45.0 nM | |

| Functional Potency (EC50) | Inhibition of TNF-α-induced NF-κB | ~1.0 nM |

| Leukocyte Regulation | L-selectin shedding / CD18 reduction | 10 - 100 nM | |

Preclinical In Vivo Efficacy

RvE1 has demonstrated potent protective and pro-resolving actions across a range of animal models of inflammatory disease.

Table 2: Summary of Resolvin E1 Efficacy in Preclinical In Vivo Models

| Disease Model | Species | RvE1 Dose | Key Outcome(s) | Reference(s) |

|---|---|---|---|---|

| Zymosan-induced Peritonitis | Mouse | 100 ng - 1.0 µg, i.v. | Reduced PMN infiltration | |

| TNBS-induced Colitis | Mouse | 1.0 µ g/mouse , i.p. | Reduced leukocyte infiltration and pro-inflammatory mediators | |

| Periodontal Disease | Rabbit | Topical application | Reduced inflammation and protected against bone loss | |

| Allergic Airway Inflammation | Mouse | Nanogram quantities | Suppressed IL-23 and IL-6; promoted resolution | |

| Alzheimer's Disease (5xFAD) | Mouse | 1.5 µg/kg, i.p. | Reduced neuroinflammation and Aβ pathology |

| Collagen-Induced Arthritis | Mouse | 0.1 µg - 1.0 µg, i.p. | No significant amelioration of disease | |

Note: The lack of efficacy in the collagen-induced arthritis model highlights that the therapeutic window and context are critical for SPM-based interventions.

Detailed Experimental Protocols

Protocol 1: Murine Peritonitis Model for Assessing PMN Infiltration

This model is fundamental for evaluating the in vivo anti-inflammatory and pro-resolving actions of agents like RvE1.

-

Animal Model : Use male FVB or C57BL/6 mice, 8-10 weeks old.

-

Induction of Inflammation : Administer an intraperitoneal (i.p.) injection of zymosan A (1 mg/ml in sterile saline) to induce peritonitis.

-

Treatment Administration :

-

Prophylactic: Administer synthetic RvE1 (e.g., 100 ng/mouse) or vehicle (saline) via intravenous (i.v.) or i.p. injection 15 minutes prior to zymosan A challenge.

-

Therapeutic (Resolution): Administer RvE1 or vehicle at a peak of inflammation, typically 4-12 hours post-zymosan injection.

-

-

Exudate Collection : At a predetermined time point (e.g., 4 or 24 hours post-zymosan), euthanize the mice and perform a peritoneal lavage by injecting 3-5 ml of cold PBS containing 2mM EDTA into the peritoneal cavity.

-

Cell Counting and Analysis : Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer. Identify polymorphonuclear leukocytes (PMNs) based on morphology from stained cytospin preparations or by flow cytometry using specific markers (e.g., Ly-6G/Gr-1).

-

Data Expression : Results are expressed as the total number of PMNs per peritoneal cavity. A significant reduction in PMN count in the RvE1-treated group compared to the vehicle group indicates anti-inflammatory or pro-resolving activity.

Protocol 2: Macrophage Phagocytosis Assay (In Vitro)

This assay measures a key pro-resolving function of RvE1: the stimulation of macrophage clearance of apoptotic cells.

-

Cell Preparation :

-

Isolate human monocyte-derived macrophages or use a macrophage cell line (e.g., J774). Plate cells in a multi-well plate and allow them to adhere.

-

Induce apoptosis in human PMNs (e.g., by UV irradiation or overnight culture) and label them with a fluorescent dye (e.g., CFSE or pHrodo).

-

-

Co-incubation :

-

Pre-treat the adherent macrophages with varying concentrations of RvE1 (e.g., 0.1-100 nM) or vehicle for 15 minutes.

-

Add the fluorescently labeled apoptotic PMNs to the macrophage culture at a ratio of approximately 5:1 (PMN:Macrophage).

-

-

Phagocytosis : Incubate the co-culture for 60-90 minutes at 37°C to allow for phagocytosis.

-

Quenching and Washing : Vigorously wash the wells with cold PBS to remove non-ingested PMNs. For surface-bound but non-internalized PMNs, a quenching dye like trypan blue can be added.

-

Quantification : Measure the uptake of fluorescent PMNs by macrophages using:

-

Fluorometry : Lyse the cells and measure the total fluorescence in a plate reader.

-

Flow Cytometry : Detach the macrophages and analyze the percentage of fluorescent (phagocytosing) macrophages and the mean fluorescence intensity.

-

Microscopy : Visualize and count the number of ingested PMNs per macrophage.

-

-

Data Expression : Results are typically expressed as a "phagocytic index" (% of phagocytosing macrophages × mean number of ingested cells per macrophage) or as a percentage increase in phagocytosis over the vehicle control.

Clinical Relevance and Future Directions

The discovery of RvE1 and its potent pro-resolving functions has paved the way for "resolution pharmacology"—a new therapeutic strategy focused on activating the body's natural mechanisms to resolve inflammation rather than simply blocking it. This approach holds the promise of treating chronic inflammatory diseases with fewer side effects than traditional immunosuppressive drugs.

Evidence from human studies shows that dietary supplementation with omega-3 fatty acids followed by low-dose aspirin can increase the systemic levels of RvE1. This provides a direct biochemical link between omega-3 intake and inflammation resolution.

The therapeutic potential of RvE1 is being actively explored. A first-in-class, oral RvE1 drug candidate, TP-317, entered a Phase 1 clinical trial in April 2024 for the treatment of inflammatory diseases. The development of such stable RvE1 analogs is a critical step, as native resolvins have a very short half-life in vivo.

Future research will continue to delineate the roles of RvE1 in various diseases, optimize drug delivery systems, and explore combination therapies with other SPMs to harness the full power of resolution pharmacology for human health.

References

- 1. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Resolvin E1: A Comprehensive Technical Guide to its Role in Pro-Resolving Lipid Mediator Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs), RvE1 plays a critical role in the active resolution of inflammation, a process once thought to be passive. Unlike anti-inflammatory agents that block the initial inflammatory response, RvE1 orchestrates the return to tissue homeostasis by promoting the clearance of inflammatory cells and debris, downregulating pro-inflammatory signaling, and initiating tissue repair mechanisms. This technical guide provides an in-depth overview of the biosynthesis, mechanisms of action, and therapeutic potential of RvE1, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Biosynthesis of Resolvin E1

The biosynthesis of RvE1 is a multi-step enzymatic process involving transcellular interactions between different cell types, primarily endothelial cells and leukocytes. The pathway can be initiated by several enzymes, with aspirin-acetylated cyclooxygenase-2 (COX-2) being a key player in the generation of the 18R-hydroperoxyeicosapentaenoic acid (18R-HEPE) intermediate.

The biosynthesis of Resolvin E1 (RvE1) from eicosapentaenoic acid (EPA) involves a series of enzymatic steps, often requiring the interaction of different cell types (transcellular biosynthesis)[1][2]. A key pathway, particularly in the context of aspirin's therapeutic effects, involves the acetylation of cyclooxygenase-2 (COX-2).

Here is a diagram illustrating the biosynthetic pathway of Resolvin E1:

References

An In-depth Technical Guide to the Stability and Degradation of Resolvin E1-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Resolvin E1-d4 (RvE1-d4). Understanding the stability of this deuterated internal standard is critical for its effective use in quantifying the potent pro-resolving lipid mediator, Resolvin E1 (RvE1), in various biological matrices. This document details the known metabolic degradation products of RvE1, provides recommended handling and storage conditions for RvE1-d4, and outlines detailed experimental protocols for its stability assessment.

Introduction to Resolvin E1 and the Role of Resolvin E1-d4

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory debris and returning tissues to homeostasis. Given its potent biological activities at low concentrations, accurate quantification of RvE1 is essential for research in inflammation, immunology, and drug discovery.

Resolvin E1-d4 (RvE1-d4) is a deuterated analog of RvE1, designed for use as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms increases its mass, allowing it to be distinguished from the endogenous, non-labeled RvE1 while exhibiting nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for sample loss during extraction and variations in instrument response.

Chemical Stability and Storage of Resolvin E1-d4

While comprehensive quantitative data on the chemical stability of RvE1-d4 under various pH, temperature, and solvent conditions are not extensively published, general guidelines for handling polyunsaturated lipid mediators are applicable. Resolvins, including RvE1, are known to be sensitive to light, pH, and oxygen, which can lead to degradation into inactive products[1].

Recommended Storage and Handling:

-

Storage Temperature: RvE1-d4 should be stored at -80°C in a solution of an organic solvent, such as ethanol.[2] Under these conditions, it is reported to be stable for at least one year.[2]

-

Solvent: Ethanol is a recommended solvent for storage. For biological experiments, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in an appropriate buffer immediately before use. Solvents like dimethylformamide (DMSO) may promote isomerization and degradation and should be used with caution.

-

Light and Oxygen: Exposure to light and oxygen should be minimized. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can contribute to degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended.

A study validating the chemical stability of RvE1 before in vivo administration confirmed its integrity using mass spectrometry, noting the appearance of adducts and water loss peaks (M-H-H₂O, M-H-2H₂O) during analysis, which are characteristic of the molecule rather than degradation products under the analytical conditions used.[1]

Metabolic Degradation of Resolvin E1

The biological activity of RvE1 is tightly regulated through metabolic inactivation. Several enzymatic pathways have been identified that convert RvE1 into less active or inactive metabolites. Understanding these pathways is crucial for interpreting in vivo and in vitro studies. The primary degradation products of RvE1 are summarized in the table below.

Table 1: Major Metabolic Degradation Products of Resolvin E1

| Degradation Product | Enzyme(s) Involved | Biological Activity | Reference(s) |

| 18-oxo-RvE1 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Devoid of pro-resolving activity | [3] |

| 20-hydroxy-RvE1 | Cytochrome P450 | Reduced, but some retained activity | |

| 19-hydroxy-RvE1 | Cytochrome P450 | Inactive | |

| 20-carboxy-RvE1 | Cytochrome P450 | Inactive | |

| 10,11-dihydro-RvE1 | Unknown reductase(s) | Inactive |

The metabolic inactivation of RvE1 is tissue and species-specific. For instance, in the murine lung, the primary metabolic route is the formation of 18-oxo-RvE1, while in human neutrophils, 20-hydroxylation is the main pathway. The conversion to these metabolites represents a key mechanism for terminating the pro-resolving signals of RvE1.

Diagram 1: Metabolic Degradation Pathways of Resolvin E1

Caption: Metabolic inactivation pathways of Resolvin E1.

Experimental Protocols for Stability and Degradation Analysis

This section outlines a comprehensive protocol for assessing the stability of RvE1-d4 and identifying its degradation products using LC-MS/MS. This protocol is a synthesis of established methods for the analysis of resolvins and other lipid mediators.

-

Resolvin E1-d4 (in ethanol)

-

HPLC-grade methanol, acetonitrile, water, and ethanol

-

Formic acid or acetic acid

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 4, 7.4, 9)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 reversed-phase column

A forced degradation study should be conducted to evaluate the stability of RvE1-d4 under various stress conditions.

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of RvE1-d4 in ethanol.

-

Prepare working solutions by diluting the stock solution in the desired test solvents or buffers.

-

-

Stress Conditions:

-

pH Stability: Incubate RvE1-d4 solutions in buffers of varying pH (e.g., acidic, neutral, basic) at a controlled temperature (e.g., 37°C).

-

Temperature Stability: Expose RvE1-d4 solutions to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a stable solvent like ethanol.

-

Oxidative Stability: Treat RvE1-d4 solution with a mild oxidizing agent (e.g., hydrogen peroxide) at room temperature.

-

Photostability: Expose RvE1-d4 solution to a controlled light source (e.g., UV or fluorescent light).

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for each stress condition.

-

-

Quenching: At each time point, quench the reaction by adding two volumes of cold methanol to the sample to precipitate proteins and halt enzymatic activity if present.

-

Internal Standard Spiking: For relative quantification of degradation, a second, different internal standard can be added at this stage if desired.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Acidify the sample with formic or acetic acid to a pH of ~3.5.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove salts and polar impurities.

-

Elute the RvE1-d4 and its degradation products with methanol or another suitable organic solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.

-

Mobile Phase B: Acetonitrile/methanol (e.g., 80:15 v/v) with 0.1% acetic acid or formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to separate RvE1-d4 from its more polar degradation products.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of RvE1-d4 and its known degradation products. The precursor ion and specific product ions for each analyte should be optimized.

-

Full Scan and Product Ion Scan: To identify unknown degradation products, full scan and product ion scan modes can be used.

-

Table 2: Example MRM Transitions for RvE1 and a Major Metabolite

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Resolvin E1-d4 | 353.2 | Optimized for specific fragments |

| Resolvin E1 | 349.2 | 195.1, 291.2 |

| 18-oxo-RvE1 | 347.2 | Optimized for specific fragments |

Diagram 2: Experimental Workflow for RvE1-d4 Stability Testing

Caption: A typical workflow for assessing the stability of RvE1-d4.

Resolvin E1 Signaling Pathways

To provide context for the importance of RvE1 and its stability, this section briefly outlines its key signaling pathways. RvE1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1 or CMKLR1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1), where it acts as a partial agonist/antagonist.

Key Signaling Events:

-

Binding to ChemR23: This is the primary receptor for RvE1 on macrophages and other immune cells. Activation of ChemR23 leads to:

-

Inhibition of pro-inflammatory signaling pathways, such as NF-κB activation.

-

Stimulation of phagocytosis of apoptotic cells and debris.

-

Promotion of anti-inflammatory cytokine production.

-

-

Interaction with BLT1: RvE1 can antagonize the binding of the pro-inflammatory mediator leukotriene B4 (LTB4) to its receptor BLT1 on neutrophils, thereby inhibiting neutrophil infiltration and activation.

Diagram 3: Simplified Resolvin E1 Signaling Pathways

References

Resolvin E1 Receptor Binding Affinity and Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent regulator of inflammation resolution. Its biological effects are mediated through specific interactions with G protein-coupled receptors (GPCRs), making the RvE1-receptor axis a promising target for novel anti-inflammatory and pro-resolving therapeutics. This technical guide provides an in-depth overview of the binding affinity and specificity of RvE1 for its primary receptors, ChemR23 (also known as ERV1 or CMKLR1) and BLT1. It includes a summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the associated signaling pathways.

Resolvin E1 Receptors: Binding Affinity and Specificity

RvE1 primarily interacts with two GPCRs: ChemR23 and BLT1. The binding of RvE1 to these receptors initiates distinct intracellular signaling cascades that collectively contribute to the resolution of inflammation.

ChemR23 (ERV1/CMKLR1)

ChemR23 is considered the high-affinity receptor for RvE1. The interaction between RvE1 and ChemR23 is characterized by a strong binding affinity, leading to the activation of potent anti-inflammatory and pro-resolving signaling pathways. RvE1 acts as a full agonist at the ChemR23 receptor. This interaction has been shown to inhibit pro-inflammatory signaling, such as the TNF-α-induced activation of NF-κB, and to promote the clearance of apoptotic cells by macrophages.

BLT1

BLT1, the high-affinity receptor for the pro-inflammatory leukotriene B4 (LTB4), is also a receptor for RvE1. However, the interaction of RvE1 with BLT1 is of lower affinity compared to ChemR23. RvE1 acts as a partial agonist at the BLT1 receptor. By binding to BLT1, RvE1 can competitively inhibit the binding of the potent pro-inflammatory mediator LTB4, thereby dampening LTB4-driven inflammatory responses. This dual action of RvE1—acting as a full agonist at ChemR23 and a partial agonist/antagonist at BLT1—highlights its sophisticated role in orchestrating the switch from a pro-inflammatory to a pro-resolving state.

Quantitative Binding Data

The binding affinities of Resolvin E1 for its receptors have been determined through various studies, primarily using radioligand binding assays. The equilibrium dissociation constant (Kd) is a key parameter that reflects the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.

| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |

| [³H]RvE1 | Human ChemR23 | Transfected CHO cells | 11.3 ± 5.4 nM | [1] |

| [³H]RvE1 | Human PMN Membranes | 48.3 nM | [2] | |

| [³H]RvE1 | Recombinant Human BLT1 | 45 nM | [2][3] |

Table 1: Resolvin E1 Receptor Binding Affinities. This table summarizes the reported equilibrium dissociation constants (Kd) for Resolvin E1 with its primary receptors, ChemR23 and BLT1.

Experimental Protocols

The characterization of RvE1 receptor binding and signaling involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for Kd Determination)

This protocol outlines the general steps for a saturation binding assay to determine the Kd of [³H]RvE1 for a specific receptor (e.g., ChemR23 or BLT1) expressed in a cell line.

Materials:

-

Cells expressing the receptor of interest (e.g., ChemR23-transfected CHO cells)

-

[³H]RvE1 (radioligand)

-

Unlabeled RvE1 (for non-specific binding determination)

-

Binding buffer (e.g., DPBS with Ca²⁺ and Mg²⁺)

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the receptor of interest. Prepare a cell membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]RvE1. For each concentration, also prepare triplicate wells containing a high concentration of unlabeled RvE1 (e.g., 1-2 µM) to determine non-specific binding.

-

Incubation: Add the cell membrane preparation to each well. Then, add increasing concentrations of [³H]RvE1 to the designated wells.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding for each [³H]RvE1 concentration. Plot specific binding versus the concentration of [³H]RvE1 and use non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).

Radioligand Binding Assay Workflow

Competitive Binding Assay

This assay is used to determine the relative binding affinity of an unlabeled ligand by its ability to compete with a labeled ligand for binding to a receptor.

Materials:

-

Cells expressing the receptor of interest

-

[³H]RvE1 (radioligand) at a fixed concentration (typically at or below its Kd)

-

Unlabeled competitor ligands at various concentrations

-

Binding buffer

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Assay Setup: Prepare a 96-well plate with triplicate wells for each concentration of the unlabeled competitor ligand.

-

Incubation: Add the cell membrane preparation, a fixed concentration of [³H]RvE1, and varying concentrations of the unlabeled competitor to the wells. Include control wells with only [³H]RvE1 (total binding) and wells with [³H]RvE1 and a saturating concentration of unlabeled RvE1 (non-specific binding).

-

Equilibration, Filtration, Washing, and Counting: Follow steps 4-7 from the Radioligand Binding Assay protocol.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot for ERK and Akt Phosphorylation

This method is used to assess the activation of downstream signaling pathways following receptor activation by RvE1.

Materials:

-

Cells expressing the receptor of interest

-

RvE1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with RvE1 at various concentrations and for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.

NF-κB Luciferase Reporter Assay

This assay measures the ability of RvE1 to inhibit NF-κB activation, a key pro-inflammatory transcription factor.

Materials:

-

Cells co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

RvE1

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection and Seeding: Transfect cells with the reporter plasmids and seed them into a 96-well plate.

-

Cell Treatment: Pre-treat the cells with different concentrations of RvE1 for a specific duration.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity (NF-κB reporter) to the Renilla luciferase activity (transfection control). Calculate the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathways

The binding of RvE1 to its receptors initiates distinct downstream signaling cascades that mediate its pro-resolving effects.

ChemR23 Signaling

Upon binding of RvE1, ChemR23 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This initiates a signaling cascade that includes the activation of the PI3K/Akt and ERK/MAPK pathways.[4] Activation of these pathways ultimately leads to the inhibition of the pro-inflammatory transcription factor NF-κB and promotes macrophage phagocytosis of apoptotic neutrophils, a key process in the resolution of inflammation.

Resolvin E1 Signaling via ChemR23

BLT1 Signaling

The binding of the pro-inflammatory lipid mediator LTB4 to BLT1 activates Gq and Gi proteins, leading to an increase in intracellular calcium and activation of the Ras/Raf/MEK/ERK pathway, which promotes pro-inflammatory responses such as chemotaxis and degranulation of neutrophils. RvE1, acting as a partial agonist, can bind to BLT1 and attenuate LTB4-induced signaling. This competitive interaction at the BLT1 receptor is a key mechanism by which RvE1 dampens the pro-inflammatory cascade.

Resolvin E1 Interaction with the BLT1 Receptor

Conclusion

Resolvin E1 exerts its potent pro-resolving effects through a sophisticated interplay with its receptors, ChemR23 and BLT1. The high-affinity interaction with ChemR23 initiates robust anti-inflammatory and pro-resolving signaling, while its partial agonism at the BLT1 receptor allows it to dampen pro-inflammatory signals mediated by LTB4. A thorough understanding of the binding affinities, specificities, and downstream signaling pathways of the RvE1-receptor axis is crucial for the development of novel therapeutics aimed at promoting the resolution of inflammation in a variety of diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field.

References

The In Vivo Conversion of Eicosapentaenoic Acid to Resolvin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and healing. Unlike classic anti-inflammatory agents that block the initiation of inflammation, resolvins actively orchestrate its timely cessation. This technical guide provides an in-depth overview of the in vivo biosynthesis of RvE1 from EPA, detailing the key enzymatic pathways, cellular interactions, and experimental methodologies used to study this conversion. Quantitative data are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in inflammation biology and drug development.

Introduction: The Resolution of Inflammation and the Role of Resolvin E1

Inflammation is a fundamental protective response to infection or tissue injury. However, its uncontrolled persistence can lead to chronic diseases. The resolution of acute inflammation is an active, highly regulated process, not a passive decay of pro-inflammatory signals. Specialized pro-resolving mediators (SPMs), including resolvins, are a class of lipid mediators that are biosynthesized during the resolution phase of inflammation and actively promote the return to tissue homeostasis.

Resolvin E1 (RvE1), with the complete stereochemical assignment of 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, is a key member of the E-series resolvins derived from EPA.[1][2] RvE1 exhibits potent anti-inflammatory and pro-resolving actions, such as inhibiting neutrophil transmigration, stimulating the clearance of apoptotic cells (efferocytosis) by macrophages, and counter-regulating the production of pro-inflammatory cytokines.[3][4][5] These actions are initiated through specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1, the leukotriene B4 receptor.

Biosynthesis of Resolvin E1 from EPA: A Transcellular Process

The in vivo conversion of EPA to RvE1 is a multi-step enzymatic process that often involves the coordinated action of different cell types, a phenomenon known as transcellular biosynthesis. The primary pathway involves the initial oxygenation of EPA to form an 18-hydroxy-eicosapentaenoic acid (18-HEPE) intermediate, which is then further converted to RvE1.

Step 1: Formation of the 18-HEPE Intermediate

The initial and rate-limiting step in RvE1 biosynthesis is the conversion of EPA to 18-hydro(peroxy)-eicosapentaenoic acid (18-HpEPE), which is rapidly reduced to 18-HEPE. This reaction is catalyzed by two main enzymatic pathways:

-

Aspirin-Acetylated Cyclooxygenase-2 (COX-2): In the presence of aspirin, COX-2 in endothelial cells loses its ability to produce prostaglandins. However, it gains a new catalytic activity that converts EPA into 18R-HEPE. This "aspirin-triggered" pathway is a key mechanism for the pro-resolving effects of aspirin. Aspirin has also been shown to promote the formation of 18S-HEPE.

-

Cytochrome P450 (CYP) Monooxygenases: Cytochrome P450 enzymes, particularly in the liver and other tissues, can also convert EPA to 18-HEPE, representing an aspirin-independent pathway for RvE1 biosynthesis.

Step 2: Conversion of 18-HEPE to Resolvin E1

The 18-HEPE formed, for instance by endothelial cells, is released and taken up by nearby leukocytes, such as neutrophils. Within the neutrophils, a 5-lipoxygenase (5-LOX) enzyme catalyzes the oxygenation of 18-HEPE to form a 5(6)-epoxide-containing intermediate. This unstable epoxide is then hydrolyzed by leukotriene A4 hydrolase (LTA4H) to yield the final product, Resolvin E1.

Quantitative Data on EPA to Resolvin E1 Conversion

The following tables summarize key quantitative data related to the in vivo formation and bioactivity of Resolvin E1.

Table 1: Plasma Concentrations of 18-HEPE and Resolvin E1 in Humans

| Analyte | Condition | Concentration (pg/mL) | Reference(s) |

| 18-HEPE | Healthy volunteers, baseline | ~90 | |

| Healthy volunteers, after EPA supplementation (2.7g/day for 14 days) | 149.0 ± 12.7 | ||

| Resolvin E1 | Healthy volunteers, after EPA/DHA supplementation (5 days) | Significant increase from baseline | |

| Obese adults, after marine oil supplementation (2g/day for 1 month) | 3.5-fold increase (p=0.008) |

Table 2: Bioactivity of Resolvin E1

| Biological Effect | System | Potency (IC50 / EC50) | Reference(s) |

| Inhibition of TNF-α–induced NF-κB activation | ChemR23-transfected cells | EC50 of ~1.0 nM | |

| Inhibition of ADP-stimulated P-selectin mobilization | Human platelets | IC50 of ~1.6 x 10⁻¹² M | |

| Inhibition of neutrophil migration | In vitro transwell assay | Dose-dependent inhibition (up to 80% at 2000 nM) | |

| Receptor Binding (Kd) | Human PMN membranes ([³H]RvE1) | 48.3 nM | |

| Receptor Binding (Kd) | Recombinant human BLT1 ([³H]RvE1) | 45 nM | |

| Stimulation of Akt phosphorylation | CHO-hChemR23 cells | Dose-dependent (0.01–100 nM) |

Experimental Protocols

Lipid Mediator Extraction from Plasma for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators from plasma.

-

Sample Preparation: To 100 µL of plasma in a polypropylene tube, add 1 mL of cold methanol containing an appropriate internal standard (e.g., deuterated RvE1).

-

Protein Precipitation: Vortex the sample for 5 seconds and incubate on ice for 10 minutes to allow for protein precipitation.

-

Dilution: Add 9 mL of water to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove salts and polar impurities.

-

Elute the lipid mediators with 1 mL of methanol into a clean collection tube.

-

-

Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Murine Zymosan-Induced Peritonitis Model

This is a widely used in vivo model to study acute inflammation and its resolution.

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline) to mice.

-

Treatment Administration: Test compounds (e.g., EPA, aspirin, RvE1) can be administered at various time points before or after zymosan injection, via routes such as intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.).

-

Sample Collection: At desired time points (e.g., 4, 12, 24, 48 hours post-zymosan), euthanize the mice and perform a peritoneal lavage by injecting and then aspirating a known volume of sterile saline or PBS into the peritoneal cavity.

-

Cell Analysis:

-

Pellet the cells from the lavage fluid by centrifugation.

-

Resuspend the cell pellet and determine the total leukocyte count using a hemocytometer.

-

Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages, etc.) after staining (e.g., with Diff-Quik).

-

-

Lipid Mediator Analysis: The cell-free supernatant from the lavage fluid can be used for the extraction and quantification of lipid mediators, including RvE1, using the protocol described in section 4.1.

Visualizing the Pathways and Workflows

Biosynthetic Pathway of Resolvin E1

Caption: Biosynthesis of Resolvin E1 from EPA via transcellular pathways.

Experimental Workflow for Studying Resolvin E1 in a Peritonitis Model

Caption: Workflow for in vivo analysis of Resolvin E1 in murine peritonitis.

Resolvin E1 Signaling Pathway

Caption: Simplified signaling pathways of Resolvin E1.

Conclusion

The conversion of EPA to Resolvin E1 represents a key endogenous pathway for the active resolution of inflammation. Understanding the intricacies of its biosynthesis and signaling provides a foundation for the development of novel therapeutic strategies that promote resolution rather than simply suppressing inflammation. This technical guide offers a consolidated resource for researchers aiming to investigate this critical pathway and harness its therapeutic potential. The provided methodologies and data serve as a starting point for further exploration into the fascinating biology of specialized pro-resolving mediators.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. inotiv.com [inotiv.com]